1-Morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone
Description
1-Morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring, a quinoline moiety, and a sulfanyl group, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12-8-14(3)18-15(9-12)13(2)10-16(19-18)23-11-17(21)20-4-6-22-7-5-20/h8-10H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWMIVFCIOOHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SCC(=O)N3CCOCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone involves several steps, typically starting with the preparation of the quinoline derivative. The synthetic route often includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a Mannich condensation reaction, where formaldehyde and morpholine are reacted with the quinoline derivative.
Attachment of the Sulfanyl Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-Morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline moiety or the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or sulfanyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium or platinum.
Scientific Research Applications
1-Morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, while the sulfanyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
1-Morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are well-known for their antimalarial properties.
Morpholine Derivatives: Compounds like morpholine itself and its derivatives are widely used in organic synthesis and as corrosion inhibitors.
Sulfanyl Compounds: Compounds containing the sulfanyl group, such as thiols and sulfides, are known for their reactivity and use in various chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
